Ammonium oleate

C18H37NO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H37NO2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Surfactant and Emulsifier:

Ammonium oleate possesses amphiphilic properties, meaning it has both water-soluble (hydrophilic) and water-repellent (hydrophobic) regions. This characteristic makes it a potential candidate as a surfactant and emulsifier in scientific research. Surfactants lower the surface tension of liquids, aiding in tasks like mixing or dispersing immiscible solutions, while emulsifiers help stabilize the suspension of one liquid within another. These functionalities could be valuable in various research protocols involving the preparation and manipulation of solutions and mixtures.

Catalyst:

Limited research suggests ammonium oleate might act as a catalyst in some chemical reactions. For instance, a study investigating the role of oleic acid coating on the uptake of dimethylamine by ammonium sulfate particles observed that ammonium oleate influenced the reaction rate, potentially acting as a catalyst in this specific context []. Further research is needed to explore this possibility and understand the potential catalytic effects of ammonium oleate in other reaction systems.

Pharmaceutical and Biological Research:

Environmental Research:

Studies have explored the interaction of ammonium oleate with atmospheric particles. For example, research examining the impact of oleic acid coating on the uptake of dimethylamine by ammonium sulfate particles suggests that ammonium oleate might influence the behavior of airborne particles and their interactions with various atmospheric components []. This area requires further investigation to understand the broader implications of ammonium oleate in environmental contexts.

Ammonium oleate is a chemical compound formed from the reaction of oleic acid and ammonium hydroxide. It is typically encountered as a yellow-brown paste with a weak ammonia odor and is known for its solubility in water, where it behaves as a basic salt. The molecular formula for ammonium oleate is , and it has a molecular weight of approximately 299.5 g/mol . This compound is classified as an acid salt, meaning it can react with bases to neutralize them, producing heat, albeit less than that of inorganic acids .

The primary function of ammonium oleate lies in its ability to act as an emulsifier and dispersing agent. Its amphiphilic nature allows it to stabilize mixtures of immiscible liquids like oil and water by forming emulsions []. In emulsions, the long hydrocarbon chain of ammonium oleate interacts with oil droplets, while the ammonium group interacts with water, preventing the droplets from separating.

Ammonium oleate primarily participates in neutralization reactions due to its basic nature. It can react with acids to regenerate oleic acid and produce ammonium salts. The general reaction can be represented as follows:

In aqueous solutions, ammonium oleate dissociates to release hydroxide ions, contributing to its basicity . It does not react significantly with water under normal conditions, indicating its stability in aqueous environments .

Ammonium oleate can be synthesized through the neutralization reaction between oleic acid and ammonium hydroxide or ammonia. The general synthesis process involves:

- Mixing: Oleic acid is mixed with an aqueous solution of ammonium hydroxide.

- Neutralization: The mixture is stirred until the reaction completes, resulting in the formation of ammonium oleate.

- Isolation: The product can be isolated by evaporating excess water or through filtration if precipitated.

This method allows for the production of ammonium oleate in varying concentrations depending on the ratio of reactants used .

Ammonium oleate has several applications across different industries:

- Surfactants: Used in detergents and cleaning agents due to its emulsifying properties.

- Lubricants: Acts as a lubricant additive in various mechanical applications.

- Pharmaceuticals: Potentially used as an excipient or active ingredient in drug formulations.

- Cosmetics: Employed in personal care products for its emulsifying and skin-conditioning properties .

Interaction studies involving ammonium oleate focus on its compatibility with other substances, particularly in formulations where it acts as a surfactant or emulsifier. Research has shown that it can enhance the solubility and stability of active ingredients in both pharmaceutical and cosmetic formulations . Furthermore, studies on tribological properties indicate that ammonium oleate can form protective layers that reduce friction and wear in mechanical systems .

Ammonium oleate shares similarities with several other compounds, particularly those derived from long-chain fatty acids and ammonium salts. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Properties |

|---|---|---|

| Ammonium Palmitate | Derived from palmitic acid | Often used as an emulsifier; less soluble than ammonium oleate |

| Bis(2-hydroxyethyl)ammonium Oleate | Contains two hydroxyethyl groups | Exhibits lower friction properties; used as a lubricant |

| Sodium Oleate | Sodium salt of oleic acid | More commonly used as a surfactant; higher solubility than ammonium oleate |

Ammonium oleate stands out due to its dual functionality as both an emulsifier and a lubricant additive, making it versatile for various applications while maintaining moderate solubility compared to sodium oleate .

The discovery and development of ammonium oleate can be traced back to early investigations into fatty acid chemistry and soap formation. Historical accounts from the early 19th century document the systematic study of oleic acid and its various salt forms. The compound was first characterized as part of comprehensive research into animal oils and fats, where researchers observed that "when oleic acid is brought into contact with liquid ammonia, they immediately combine under liberation of heat". This fundamental observation laid the groundwork for understanding the chemical behavior of ammonium oleate.

Early research in the 1930s revealed unusual rheological properties of ammonium oleate solutions, particularly their elastic behavior and negative thixotropy characteristics. Aqueous solutions of ammonium oleate demonstrated strongly elastic properties, exhibiting the remarkable ability to partially retrace rotational motion when given rotary movement and then allowed to come to rest. This discovery marked a significant milestone in understanding the complex fluid dynamics associated with surfactant systems and established ammonium oleate as a model compound for studying unusual rheological phenomena.

Chemical Classification and Nomenclature

Ammonium oleate is systematically classified as an organic ammonium salt of oleic acid, bearing the chemical formula C₁₈H₃₇NO₂. The compound's IUPAC name is azanium;octadec-9-enoate, reflecting its structure as an ammonium cation paired with an oleate anion. According to international chemical nomenclature systems, it is registered under CAS number 544-60-5 and European Community number 208-873-1.

The compound belongs to the broader category of anionic surfactants, specifically classified as a carboxylate surfactant within the chain carboxylate subfamily. More precisely, it falls under the alkenyl carboxylate classification due to the presence of a double bond in the oleic acid chain, and is further categorized as a linear alkenyl carboxylate. This systematic classification reflects both its structural characteristics and functional properties as a surface-active agent.

Alternative nomenclature includes ammonium 9-octadecenoate, oleic acid ammonium salt, and ammonia soap, with the latter reflecting its soap-like properties and historical usage. The compound is also known by various trade names and synonyms, including ammonium (Z)-9-octadecenoate and 9-octadecenoic acid ammonium salt.

Significance in Surface Chemistry Research

Ammonium oleate holds particular significance in surface chemistry research due to its unique combination of properties that make it an ideal model compound for studying surfactant behavior. The compound demonstrates excellent cleansing, emulsifying, dispersing, solubilizing, and foaming abilities, positioning it as a versatile tool for investigating fundamental surfactant mechanisms. However, it exhibits limited resistance to hard water, making it suitable specifically for weak acid formulation systems.

Recent research has highlighted the compound's role in forming complex micellar structures, particularly in mixed surfactant systems. Studies involving cetyltrimethylammonium bromide and sodium oleate have revealed unusual scaling behaviors in the rheology of branched wormlike micelles. These investigations have demonstrated that natural fatty acids such as sodium oleate form highly viscous supramolecular complexes with long-chain cationic surfactants through cooperative self-assembly processes.

The compound's amphiphilic properties, characterized by both hydrophilic and hydrophobic regions, make it valuable for scientific research applications involving surfactants and emulsifiers. These properties enable ammonium oleate to lower surface tension of liquids and stabilize emulsions, making it essential for various research protocols involving the preparation and manipulation of solutions and mixtures.

Molecular Formula and Structure

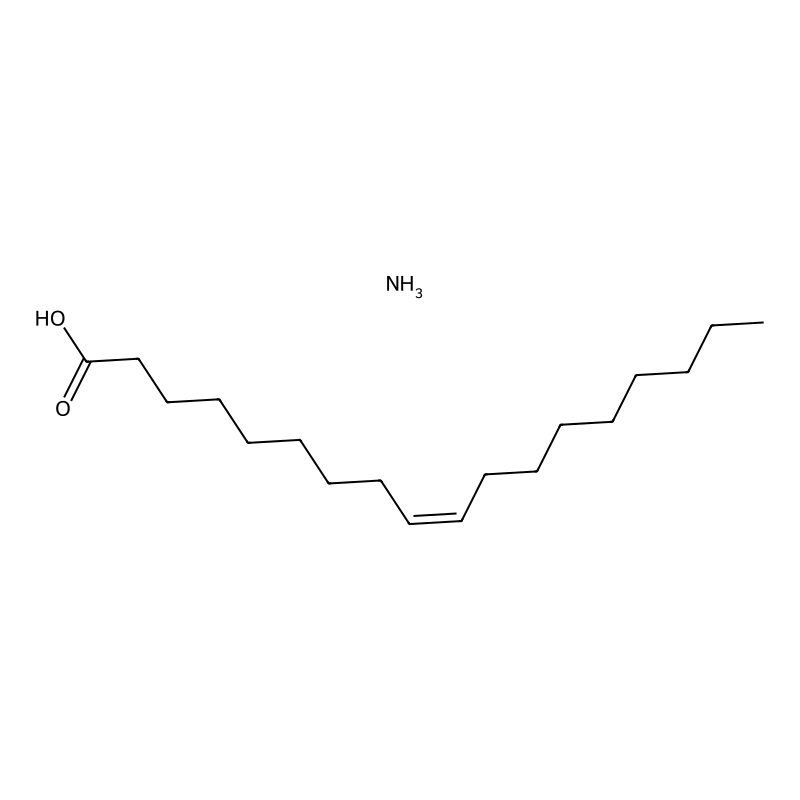

Ammonium oleate is an organic ammonium salt with the molecular formula C₁₈H₃₇NO₂, representing the ionic combination of oleic acid and ammonium hydroxide [1] [2]. The compound has a molecular weight of 299.49 grams per mole, making it a substantial organic molecule within the fatty acid salt family [3] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is azane;(Z)-octadec-9-enoic acid, which precisely describes its structural composition [5].

The molecular structure of ammonium oleate consists of two distinct components: the oleate anion (C₁₈H₃₃O₂⁻) derived from oleic acid, and the ammonium cation (NH₄⁺) [6]. The oleate portion contains an eighteen-carbon chain with a single double bond located between the ninth and tenth carbon atoms, while the ammonium component provides the positively charged counterion necessary for salt formation [7] [8]. This structural arrangement can be represented by the canonical SMILES notation: CCCCCCCC=CCCCCCCCC(=O)[O-].[NH4+] [9].

The compound exists as a yellow-brown paste at room temperature, exhibiting a characteristic weak ammonia odor due to the presence of the ammonium cation [10] [11]. The melting point ranges from 70-72°F (21.1-22.2°C), indicating a relatively low thermal transition temperature that contributes to its paste-like consistency under standard conditions [12].

| Property | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C₁₈H₃₇NO₂ | IUPAC nomenclature [1] |

| Molecular Weight | 299.49 g/mol | Exact mass calculation [3] |

| Physical Form | Yellow-brown paste | Room temperature state [10] |

| Melting Point | 70-72°F (21.1-22.2°C) | Thermal analysis [12] |

| Odor | Weak ammonia | Characteristic of ammonium salts [11] |

Stereochemistry of the Oleate Chain

The stereochemical configuration of the oleate chain in ammonium oleate is of fundamental importance to its chemical behavior and physical properties [13]. The oleic acid component from which the oleate anion is derived contains a single double bond at the 9-10 position with a Z (cis) configuration [14] [15]. This geometric arrangement is the naturally occurring form of oleic acid and is maintained in the ammonium salt formation process [16].

The Z configuration, also referred to as the cis configuration, means that the hydrogen atoms attached to the carbon atoms involved in the double bond are positioned on the same side of the molecule [17]. This stereochemical arrangement creates a distinctive "kink" or bend in the otherwise linear carbon chain, occurring approximately at the midpoint of the eighteen-carbon structure [18]. The cis configuration can be distinguished from its trans isomer (elaidic acid configuration) through various analytical techniques, with the natural oleic acid maintaining the cis form throughout most biological and chemical processes [15].

The systematic name (9Z)-9-Octadecenoic acid ammonium salt specifically denotes this stereochemical configuration, where the "Z" designation indicates the cis arrangement according to Cahn-Ingold-Prelog priority rules . This stereochemistry significantly influences the physical properties of ammonium oleate, particularly its packing behavior in solid and liquid crystal phases [20].

The molecular geometry resulting from the cis double bond prevents tight packing of molecules in crystalline arrangements, contributing to the compound's tendency to form paste-like structures rather than rigid crystalline solids [21]. This structural characteristic is essential for understanding the compound's amphiphilic behavior and surface-active properties [22].

| Stereochemical Feature | Description | Impact on Properties |

|---|---|---|

| Double Bond Position | Between C9 and C10 | Defines unsaturation site [14] |

| Configuration | Z (cis) | Creates molecular kink [17] |

| Geometric Isomer | Cis-9-octadecenoic acid salt | Prevents tight molecular packing [21] |

| Chain Flexibility | Increased due to double bond | Enhances surface activity [22] |

Amphiphilic Properties

Ammonium oleate exhibits pronounced amphiphilic characteristics, possessing both hydrophilic and hydrophobic regions within its molecular structure [23] . The hydrophilic portion consists of the ammonium carboxylate head group, which readily interacts with water molecules through ionic and hydrogen bonding interactions [25]. Conversely, the hydrophobic tail comprises the seventeen-carbon aliphatic chain extending from the carboxylate group, which exhibits strong affinity for nonpolar environments [26].

This dual nature classifies ammonium oleate as an anionic surfactant, where the molecule carries a negative charge on the carboxylate group while the ammonium cation serves as the counterion [27]. The surfactant properties manifest through the compound's ability to reduce surface tension at interfaces, particularly at the air-water interface [28]. Research indicates that ammonium oleate demonstrates excellent cleansing, emulsifying, dispersing, and solubilizing abilities, making it effective in various industrial applications [29].

The critical micelle concentration of ammonium oleate has been estimated at approximately 1.2 millimolar at 25°C, representing the concentration threshold above which micelle formation occurs [30]. Below this concentration, individual molecules remain dispersed in solution, while above this point, they spontaneously assemble into micellar structures with hydrophobic tails oriented inward and hydrophilic heads facing the aqueous environment [31].

The amphiphilic nature enables ammonium oleate to function effectively as an emulsifying agent, particularly in oil-in-water emulsion systems [32]. The molecule's ability to stabilize emulsions results from its capacity to reduce interfacial tension between immiscible phases while providing electrostatic stabilization through the charged head group [33]. However, the compound exhibits limited resistance to hard water conditions, as divalent cations such as calcium and magnesium can precipitate the oleate anion, reducing its effectiveness [34].

| Amphiphilic Property | Characteristic | Functional Application |

|---|---|---|

| Hydrophilic Region | Ammonium carboxylate | Water solubility [25] |

| Hydrophobic Region | C17 aliphatic chain | Oil compatibility [26] |

| Surfactant Type | Anionic | Surface tension reduction [28] |

| Micelle Formation | CMC ~1.2 mM | Self-assembly behavior [30] |

| Emulsification | Oil-in-water systems | Dispersion stabilization [32] |

| Hard Water Sensitivity | Precipitation with divalent cations | Limited durability [34] |

Chemical Registry Systems and Identification

The Beilstein database, a comprehensive resource for organic chemistry, catalogs ammonium oleate under reference number 13856833, connecting it to historical and contemporary research literature. These multiple identification systems ensure comprehensive coverage across academic, industrial, and regulatory domains.

| Registry System | Identifier | Application Domain |

|---|---|---|

| Chemical Abstracts Service | 544-60-5 | Universal chemical identification [36] |

| EINECS | 208-873-1 | European Union regulations [38] |

| MDL Number | MFCD00137568 | Chemical informatics [39] |

| FDA UNII | EH7L6J9LHN | Pharmaceutical applications [40] |

| DSSTox | DTXSID50878372 | Environmental research |

| InChI Key | WFXRJNDIBXZNJK-KVVVOXFISA-N | Database searching |

| Beilstein | 13856833 | Organic chemistry literature |

Ammonium oleate presents as a yellow-brown paste with distinctive organoleptic characteristics [1] [2] [3]. The compound exhibits a yellow to brownish coloration that can vary slightly depending on purity and storage conditions [1] [4] [3]. A characteristic weak ammonia odor is consistently observed, which is attributed to the ammonium cation component of the molecular structure [2] [5] [3].

The compound typically softens at 10-13°C (50-55°F) and exhibits a paste-like consistency at room temperature [3] . This physical state is maintained under standard atmospheric conditions, making it readily distinguishable from its crystalline precursors. The paste-like nature facilitates handling and processing in various industrial applications while maintaining chemical stability under normal storage conditions [7].

Phase Behavior and Thermal Transitions

Ammonium oleate demonstrates specific thermal transition characteristics that define its phase behavior. The compound exhibits a melting point range of 21-22°C (70-72°F) [1] [3] [8], representing the transition from its characteristic paste form to a liquid state. This relatively low melting point is consistent with the amphiphilic nature of the molecule and the ionic bonding between the ammonium cation and oleate anion.

Upon heating beyond its melting point, ammonium oleate undergoes thermal decomposition rather than clean vaporization [9] [10]. The decomposition process involves the emission of toxic oxides of nitrogen when the compound is heated excessively [9]. This thermal instability is characteristic of ammonium salts, where the ammonium cation decomposes to release ammonia gas and other nitrogen-containing compounds at elevated temperatures.

The boiling point is estimated at 440.8°C under standard atmospheric pressure, though this represents a rough estimate due to the compound's tendency to decompose before reaching true boiling conditions [1] [8]. The significant temperature difference between melting and boiling points indicates a broad liquid phase range, which is advantageous for processing applications requiring elevated temperatures.

Solubility Profile in Various Solvents

Ammonium oleate exhibits distinctive solubility characteristics that reflect its amphiphilic molecular structure. The compound demonstrates excellent solubility in water [9] [1] [8], forming stable aqueous solutions that are fundamental to its surfactant properties. At 27°C, the compound readily dissolves in water, creating solutions with basic pH characteristics due to the ammonium hydroxide formation [1] [8].

Solubility in organic solvents varies significantly with solvent polarity and temperature conditions. In acetone, ammonium oleate shows slight solubility at room temperature [1] [3] [8]. Similarly, ethanol and methanol exhibit slight solubility for the compound under standard conditions [3]. However, solubility in alcoholic solvents increases substantially with temperature elevation.

Temperature-dependent solubility in organic solvents demonstrates notable patterns. At 80°F (26.7°C), the compound shows slight solubility in benzene, carbon tetrachloride, xylene, and naphtha [3]. However, upon heating to specific temperatures, complete solubility is achieved: benzene at 176°F (80°C), carbon tetrachloride at 170°F (76.7°C), xylene at 180°F (82.2°C), and naphtha at 160°F (71.1°C) [3]. This temperature dependence reflects the increased molecular motion and reduced intermolecular forces at elevated temperatures.

Density, Viscosity, and Refractive Index

The density of ammonium oleate is reported as 0.9758 g/cm³ at standard conditions, representing a rough estimate based on theoretical calculations and limited experimental data [1] [8]. This density value indicates that the compound is less dense than water, which is consistent with its organic fatty acid component and expected behavior in aqueous systems. Alternative sources report a density of 0.90 g/cm³ at 25°C [7], suggesting slight variations depending on measurement conditions and sample purity.

Refractive index measurements provide insight into the optical properties of ammonium oleate. The compound exhibits a refractive index of 1.5000 (estimated value) [1] [8], which places it within the typical range for organic compounds containing both aliphatic and ionic components. This refractive index value is consistent with the compound's molecular structure, incorporating both the long-chain fatty acid component and the ionic ammonium group.

Viscosity data for pure ammonium oleate is limited in the available literature. However, the paste-like consistency at room temperature suggests relatively high viscosity compared to simple liquids. The viscosity is expected to decrease significantly with temperature elevation, particularly above the melting point, following typical behavior patterns observed in fatty acid derivatives and similar amphiphilic compounds.

Melting and Boiling Point Characterization

Melting point characterization of ammonium oleate reveals a narrow transition range of 21-22°C (70-72°F) [1] [3] [8]. This sharp melting point indicates good chemical purity and consistent ionic interactions within the crystal structure. The relatively low melting point compared to inorganic ammonium salts reflects the influence of the long-chain oleate anion, which introduces flexibility and reduces the overall lattice energy of the solid structure.

Boiling point determination presents challenges due to the compound's thermal instability. The estimated boiling point of 440.8°C represents theoretical calculations rather than direct experimental measurement [1] [8]. In practice, thermal decomposition occurs at temperatures well below this theoretical boiling point, making direct boiling point measurement impossible under standard conditions.

Flash point measurements provide critical safety information for handling and storage. Ammonium oleate exhibits a flash point of 270.1°C (518°F) [10] [11], indicating relatively low fire hazard under normal handling conditions. This high flash point value reflects the ionic nature of the compound and the absence of readily volatile components at ambient temperatures. The flash point provides important guidance for establishing safe heating limits during processing operations.

Physical Description

Liquid

Yellow to brownish solid with an odor of ammonia; [Hawley] Softens at 10 to 13 deg C; melts at 21 to 22 deg C; [Merck Index]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 57 of 221 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 164 of 221 companies with hazard statement code(s):;

H315 (23.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (48.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (23.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (51.83%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Paint and Coating Manufacturing

9-Octadecenoic acid (9Z)-, ammonium salt (1:1): ACTIVE